molecular formula C7H6F3NO2S B1319447 Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate CAS No. 133046-46-5

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B1319447
CAS No.: 133046-46-5
M. Wt: 225.19 g/mol
InChI Key: WFUNYBAJYAWHLX-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C₇H₆NO₂F₃S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-2-(trifluoromethyl)acetate with thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-4-carboxylate: Similar structure but lacks the trifluoromethyl group.

    4-Methylthiazole-5-carboxylate: Contains a methyl group instead of the trifluoromethyl group.

    Thiazole-4-carboxylate: Basic structure without additional substituents

Uniqueness

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

This compound belongs to the thiazole family, characterized by a sulfur and nitrogen-containing five-membered ring. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design. It is synthesized through various methods, often involving the reaction of thiazole derivatives with trifluoromethylating agents.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. It has been investigated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. For example, a study demonstrated that related thiazole compounds exhibited minimum inhibitory concentrations (MICs) in the sub-micromolar range against M. tuberculosis, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µM)Reference
This compoundM. tuberculosis<1
Derivative ABacillus subtilis5
Derivative BAspergillus niger10

Cytotoxic Effects

In cancer research, this compound has shown promising cytotoxic effects on various cancer cell lines. Studies indicate that the compound induces apoptosis through mechanisms involving the activation of caspases and modulation of p53 expression levels .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)MechanismReference
MCF-7 (breast cancer)15Apoptosis via caspase activation
HeLa (cervical cancer)20p53 modulation

The biological activity of this compound is attributed to its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound inhibits key enzymes such as acetylcholinesterase and tyrosinase, which are involved in neurotransmission and melanin synthesis, respectively .
  • Binding Interactions : Molecular docking studies reveal that the compound binds effectively to enzyme active sites, leading to their inhibition or alteration in activity .
  • Cellular Pathways : The compound influences various signaling pathways associated with cell survival and apoptosis, contributing to its anticancer properties .

Study on Antitubercular Activity

A notable study focused on the synthesis and evaluation of thiazole derivatives for their antitubercular activity. The results indicated that modifications at the C-2 and C-4 positions significantly affected the biological activity against M. tuberculosis. This compound was among those showing promising results with low MIC values, supporting its potential as an antitubercular agent .

Evaluation in Cancer Research

In another study assessing the cytotoxic effects on MCF-7 cells, this compound demonstrated a significant reduction in cell viability at concentrations as low as 15 µM. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic signals, highlighting its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUNYBAJYAWHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602208
Record name Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133046-46-5
Record name Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,2,2-trifluoroacetamide (7.12 g, 63 mmol) and Lawesson's reagent (15.3 g, 37.8 mmol) in THF (60 mL) was heated at reflux for 18 hours. The reaction was then cooled down to RT and treated with ethyl bromopyruvate (8.0 mL, 63 mmol). The reaction was stirred at reflux for an additional 18 hours, then concentrated under vacuum and diluted with ethyl acetate. This mixture was washed with water (1×) and brine (1×), dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (8×11 cm, toluene, then second time with 120 g silica gel, hexane/ethyl acetate) to give the title material (4.47 g, 32%) as a pale yellow solid. 1H NMR (CDCl3, 400 MHz) δ 8.37 (s, 1H), 4.45 (q, J=7.0 Hz, 2H), 1.41 (t, J=7.0 Hz, 1H).
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
32%

Synthesis routes and methods II

Procedure details

To a stirring solution of ethyl 2,2,2-trifluoroethanethioamide (0.35 g, 2.71 mmol) in THF (12 ml) was added ethyl bromo pyruvate (0.375 ml, 2.98 mmol) at RT. Reaction mixture was heated at 90-100° C. for 16 h. Reaction mixture was diluted with water and DCM. The organic layer was separated and distilled out to get crude product which was column purified using 0-2% EtOAC in hexane to get titled compound in 42% yield.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.375 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

Synthesis routes and methods III

Procedure details

A mixture of ethyl bromopyruvate (6.82 g), 2,2,2-trifluorothioacetamide (4.52 g) and ethanol (30 ml) was refluxed for 3 hours. The reaction mixture was cooled, then ethanol was distilled off under reduced pressure. To the residue was added water (40 ml), which was subjected to extraction with ethyl acetate (60 ml×2). The extract solution was washed with water (40 ml) and dried over magnesium sulfate, then the solvent was distilled off under reduced pressure. The residue was subjected to a silica gel chromatography (2.5×45 cm), eluting with ethyl acetate-hexane (1:5). The desired fraction was concentrated to give ethyl 2-trifluoromethyl-4-thiazolecarboxylate (2.2 g) as pale yellow needles.
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.